molecular formula C8H17NO3 B13521088 tert-Butyl L-homoserinate

tert-Butyl L-homoserinate

Cat. No.: B13521088
M. Wt: 175.23 g/mol
InChI Key: ODSVALCFYQVYCG-LURJTMIESA-N
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Description

tert-Butyl L-homoserinate is an organic compound that features a tert-butyl group attached to the amino acid homoserine

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl L-homoserinate can be synthesized through several methods. One common approach involves the esterification of L-homoserine with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl L-homoserinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

tert-Butyl L-homoserinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a probe in NMR studies to investigate protein-ligand interactions and protein folding.

    Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl L-homoserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl L-serinate
  • tert-Butyl L-threoninate
  • tert-Butyl L-cysteinate

Uniqueness

tert-Butyl L-homoserinate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a homoserine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6(9)4-5-10/h6,10H,4-5,9H2,1-3H3/t6-/m0/s1

InChI Key

ODSVALCFYQVYCG-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCO)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)N

Origin of Product

United States

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